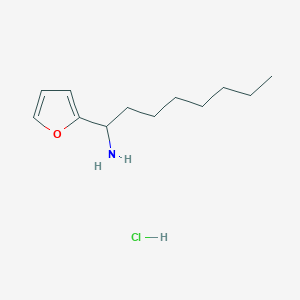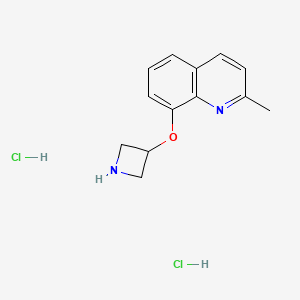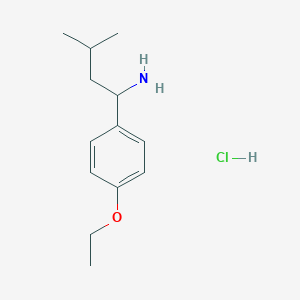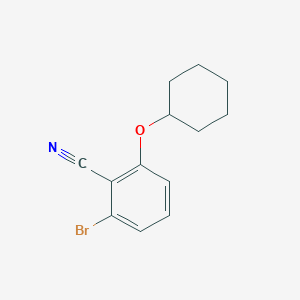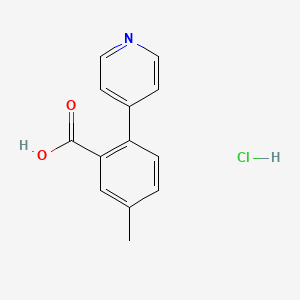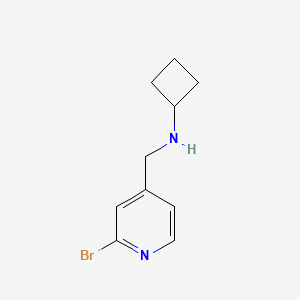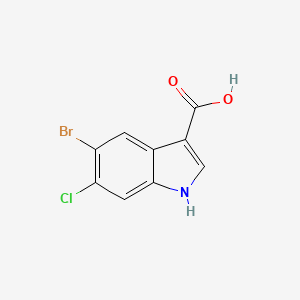![molecular formula C12H7N3O B1445853 Pyrido[2,3-f]quinoxaline-9-carbaldehyde CAS No. 1351516-06-7](/img/structure/B1445853.png)
Pyrido[2,3-f]quinoxaline-9-carbaldehyde
描述
Pyrido[2,3-f]quinoxaline-9-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a pyridine ring and a quinoxaline ring, with an aldehyde functional group at the 9th position. The unique structure of this compound makes it an important molecule in various fields of scientific research, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-f]quinoxaline-9-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate diketone to form the quinoxaline ring system, followed by formylation to introduce the aldehyde group at the 9th position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
化学反应分析
Types of Reactions: Pyrido[2,3-f]quinoxaline-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrido[2,3-f]quinoxaline-9-carboxylic acid
Reduction: Pyrido[2,3-f]quinoxaline-9-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pyrido[2,3-f]quinoxaline-9-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
作用机制
The mechanism of action of Pyrido[2,3-f]quinoxaline-9-carbaldehyde varies depending on its application:
Anticancer Activity: It acts by inhibiting specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity: It disrupts the bacterial cell membrane and interferes with essential metabolic processes, leading to bacterial cell death.
Fluorescent Probes: The compound’s electronic structure allows it to absorb and emit light at specific wavelengths, making it useful for imaging and detection applications.
相似化合物的比较
Pyrido[2,3-f]quinoxaline-9-carbaldehyde can be compared with other quinoxaline derivatives:
Quinoxaline: Lacks the pyridine ring and aldehyde group, making it less versatile in certain applications.
Pyrrolo[2,3-b]quinoxaline: Contains a pyrrole ring instead of a pyridine ring, leading to different electronic properties and reactivity.
Quinoline: Similar to quinoxaline but with a nitrogen atom in the benzene ring, offering different biological activities and synthetic routes .
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.
属性
IUPAC Name |
pyrido[2,3-f]quinoxaline-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O/c16-7-9-3-1-8-2-4-10-12(11(8)15-9)14-6-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZBHRARIVLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC3=NC=CN=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271246 | |
| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-06-7 | |
| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



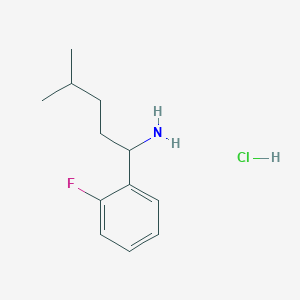
![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)

